molecular formula C8H13NO2 B066547 Ethyl 2-methylidenepyrrolidine-1-carboxylate CAS No. 190602-63-2

Ethyl 2-methylidenepyrrolidine-1-carboxylate

Cat. No.: B066547
CAS No.: 190602-63-2
M. Wt: 155.19 g/mol
InChI Key: YEBUFPORBCSUMB-UHFFFAOYSA-N
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Description

Ethyl 2-methylidenepyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The ethyl ester functional group in this compound enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylidenepyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyanoacetamide derivatives with chloroacetonitrile in the presence of triethylamine (TEA) under reflux in 1,4-dioxane . This reaction forms the pyrrolidine ring and introduces the methylidene group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylidenepyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methylidene group to a methyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of ethyl 2-methylpyrrolidine-1-carboxylate.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-methylidenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, docking analyses have suggested that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, exhibiting anticancer activity . The methylidene group may also participate in covalent bonding with nucleophilic sites on proteins, enhancing its biological activity.

Comparison with Similar Compounds

Ethyl 2-methylidenepyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives:

The uniqueness of this compound lies in its combination of the ethyl ester and methylidene groups, which confer specific reactivity and potential biological activities.

Biological Activity

Ethyl 2-methylidenepyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is a pyrrolidine derivative characterized by a methylidene group at the 2-position and an ethyl ester at the carboxylic acid moiety. The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with appropriate carbonyl compounds under acidic or basic conditions, leading to the formation of the desired structure.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, thereby modulating metabolic pathways. For instance, it has been shown to inhibit enzymes involved in the synthesis of neurotransmitters, which could have implications for neurological disorders.
  • Receptor Interaction : this compound may interact with various receptors, influencing cellular signaling pathways. This interaction can lead to altered physiological responses, making it a candidate for therapeutic applications in conditions such as depression or anxiety.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy in inhibiting bacterial growth makes it a potential lead compound for developing new antibiotics.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several strains of bacteria. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL. These findings suggest its potential as an antimicrobial agent in clinical settings.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Streptococcus pneumoniae8
Escherichia coli16

Neuropharmacological Studies

In another research endeavor, the neuropharmacological properties of this compound were investigated using animal models. The compound was found to exhibit anxiolytic effects in elevated plus maze tests, indicating its potential use in treating anxiety disorders. The mechanism was hypothesized to involve modulation of GABAergic transmission.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeBiological Activity
Ethyl 2-methylcyclopropane-1-carboxylateCyclopropane derivativeLimited studies; potential for similar activity
tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylatePiperazine derivativeKnown for antitumor activity
Ethyl 3-fluoro-1-pyrrole-2-carboxylatePyrrole derivativeAntiviral properties against Hepatitis B

Properties

IUPAC Name

ethyl 2-methylidenepyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-11-8(10)9-6-4-5-7(9)2/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBUFPORBCSUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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